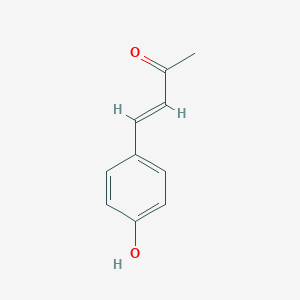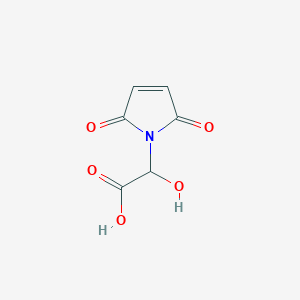
4-溴-N-甲基苯胺
概述
描述
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-N-methylaniline, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been efficiently achieved through Suzuki cross-coupling reactions. This method involves the reaction of 4-bromo-2-methylaniline with various boronic acids in the presence of palladium catalysts, resulting in considerable yields and showcasing the compound's versatility in forming structurally diverse analogs with potential for nonlinear optical applications and reactivity studies (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-methylaniline derivatives has been extensively studied using techniques such as X-ray diffraction and Density Functional Theory (DFT). These studies provide insights into the compound's geometry, molecular electrostatic potential, and frontier molecular orbitals, aiding in the understanding of its reactivity and properties. For instance, spectroscopic and XRD analyses have elucidated the structural characteristics of related bromoaniline compounds, offering a foundation for further functionalization and application exploration (Demircioğlu et al., 2019).
Chemical Reactions and Properties
4-Bromo-N-methylaniline undergoes various chemical reactions, including bromination, diazotization, and coupling reactions, which lead to a wide array of functionalized products. These reactions are fundamental in organic synthesis, allowing for the modification and customization of the molecule's chemical structure to achieve desired physical and chemical properties. For example, the diazotization-Sandmeyer reaction has been applied to synthesize 4-bromo-2-chlorotoluene, demonstrating the compound's utility in generating halogenated aromatics with specific substitution patterns (Xue Xu, 2006).
科学研究应用
非线性光学材料的合成:
- 一项研究使用Suzuki交叉偶联反应合成了(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺的类似物,探索了它们的非线性光学性质、反应性和结构特征 (Rizwan et al., 2021)。
肝微粒体中的代谢研究:
- 研究调查了大鼠肝微粒体中2-卤代-4-甲基苯胺的代谢,鉴定了侧链C-羟基化和N-羟基化产物,并评估了不同卤代取代基对代谢速率的影响 (Boeren et al., 1992)。
在Suzuki偶联方法中的应用:
- 该化合物在使用钯/催化剂介导的Suzuki偶联方法多千克级合成联苯甲酸衍生物中发挥作用 (Ennis et al., 1999)。
用于生物医学应用的荧光单体的合成:
- 一项研究使用涉及4-溴-N-甲基苯胺的反应合成了4-甲氨基-N-烯丙基萘酰亚胺,一种荧光单体,用于特异性吸收和识别肌酐,肾功能标志物 (Syu et al., 2010)。
溴芳香化合物的合成:
- 4-溴-N-甲基苯胺被用于合成4-溴-2-氯甲苯,突出了一种改进的重氮化和桑迪迈反应方法 (Xu, 2006)。
连续和均匀合成:
- 该化合物在模块化微反应系统中连续、均匀地合成4-溴-3-甲基苯醚中发挥作用,这对于合成热敏纸用黑色氟蓝染料至关重要 (Xie et al., 2020)。
席夫碱和金属离子反应的研究:
- 从3-溴-4-甲基苯胺合成的席夫碱进行了合成和表征,用于其生物活性和与各种金属离子的电位滴定研究 (Upadhyay et al., 2020)。
电化学氧化研究:
- 研究了4-溴苯胺及其衍生物的电化学氧化,为它们的反应机制和潜在应用提供了见解 (Arias et al., 1990)。
安全和危害
作用机制
Target of Action
4-Bromo-N-methylaniline is a chemical compound with the molecular formula C7H8BrN
Mode of Action
Anilines, in general, are known to undergo various chemical reactions, including nucleophilic substitution . The bromine atom on the benzene ring can be replaced by other groups in the presence of a suitable nucleophile, potentially leading to changes in the compound’s activity.
Pharmacokinetics
The compound’s physical properties such as its density (1482 g/mL at 25 °C) and boiling point (240.4ºC at 760 mmHg) can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-methylaniline. For instance, exposure to light can affect its stability . Moreover, the compound should be stored in a cool, dry place in a tightly closed container .
属性
IUPAC Name |
4-bromo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPVDWQZAAZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219170 | |
| Record name | Benzenamine, 4-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methylaniline | |
CAS RN |
6911-87-1 | |
| Record name | Benzenamine, 4-bromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



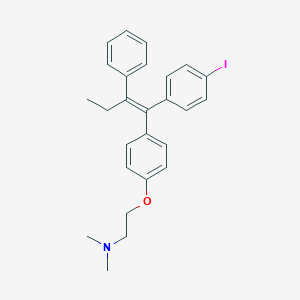
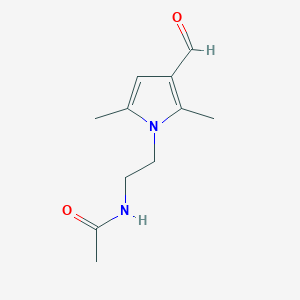

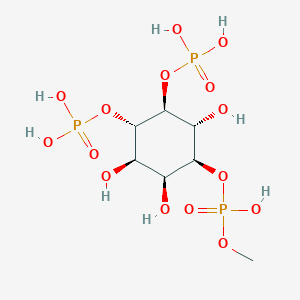

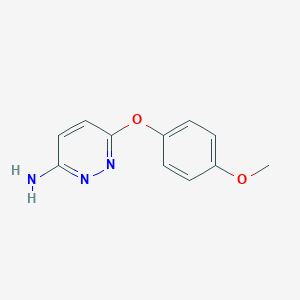

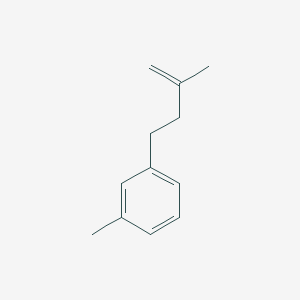
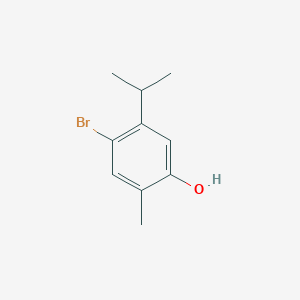
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
